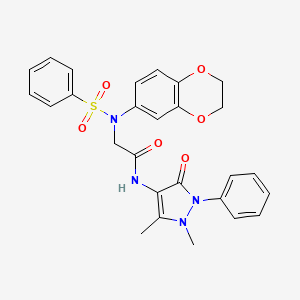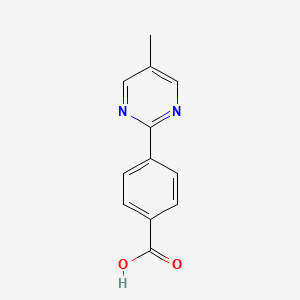![molecular formula C11H9Cl2N3OS B6050546 6-amino-2-{[(3,4-dichlorophenyl)methyl]sulfanyl}-3,4-dihydropyrimidin-4-one](/img/structure/B6050546.png)
6-amino-2-{[(3,4-dichlorophenyl)methyl]sulfanyl}-3,4-dihydropyrimidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-amino-2-{[(3,4-dichlorophenyl)methyl]sulfanyl}-3,4-dihydropyrimidin-4-one is a chemical compound that belongs to the class of pyrimidinones This compound is characterized by the presence of an amino group at the 6th position, a dichlorophenylmethylsulfanyl group at the 2nd position, and a dihydropyrimidinone core structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-amino-2-{[(3,4-dichlorophenyl)methyl]sulfanyl}-3,4-dihydropyrimidin-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrimidinone Core: The initial step involves the formation of the pyrimidinone core through a cyclization reaction. This can be achieved by reacting appropriate precursors such as urea or thiourea with β-dicarbonyl compounds under acidic or basic conditions.
Introduction of the Amino Group: The amino group at the 6th position can be introduced through nucleophilic substitution reactions. This step often involves the use of amines or ammonia as nucleophiles.
Attachment of the Dichlorophenylmethylsulfanyl Group: The final step involves the introduction of the dichlorophenylmethylsulfanyl group at the 2nd position. This can be achieved through a thiolation reaction using appropriate thiolating agents and dichlorophenylmethyl halides.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the pyrimidinone core, converting it to a hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
6-amino-2-{[(3,4-dichlorophenyl)methyl]sulfanyl}-3,4-dihydropyrimidin-4-one has found applications in several scientific research areas:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: The compound has been studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its ability to interact with biological targets makes it a candidate for drug development.
Industry: The compound’s chemical properties make it useful in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 6-amino-2-{[(3,4-dichlorophenyl)methyl]sulfanyl}-3,4-dihydropyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 6-amino-2-{[(2,4-dichlorophenyl)methyl]sulfanyl}-3,4-dihydropyrimidin-4-one
- 6-amino-2-{[(4-chlorophenyl)methyl]sulfanyl}-3,4-dihydropyrimidin-4-one
- 6-amino-2-{[(3,5-dichlorophenyl)methyl]sulfanyl}-3,4-dihydropyrimidin-4-one
Uniqueness
6-amino-2-{[(3,4-dichlorophenyl)methyl]sulfanyl}-3,4-dihydropyrimidin-4-one is unique due to the specific positioning of the dichlorophenylmethylsulfanyl group, which can influence its chemical reactivity and biological activity. This structural uniqueness can result in different interaction profiles with molecular targets compared to similar compounds, making it a valuable compound for research and development.
Eigenschaften
IUPAC Name |
4-amino-2-[(3,4-dichlorophenyl)methylsulfanyl]-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9Cl2N3OS/c12-7-2-1-6(3-8(7)13)5-18-11-15-9(14)4-10(17)16-11/h1-4H,5H2,(H3,14,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOQZOSIYDZLRDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CSC2=NC(=CC(=O)N2)N)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9Cl2N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-{[(4-allyl-5-{[(2-fluorobenzyl)thio]methyl}-4H-1,2,4-triazol-3-yl)thio]methyl}-4(3H)-quinazolinone](/img/structure/B6050463.png)
![1-[4-(benzyloxy)benzyl]-4-(2-pyridinyl)piperazine](/img/structure/B6050470.png)
![N-(4-fluoro-2-methylphenyl)-3-{1-[(2-pyridinylthio)acetyl]-3-piperidinyl}propanamide](/img/structure/B6050475.png)
![(4-Methylphenyl){4-[(4-phenylpiperazin-1-yl)carbonyl]piperidin-1-yl}methanone](/img/structure/B6050480.png)


![1-{1-[(5-methyl-3-isoxazolyl)carbonyl]-3-piperidinyl}-4-(2-methylphenyl)piperazine](/img/structure/B6050505.png)
![6-[(1,3-Benzothiazol-2-ylsulfanyl)methyl]-2-[(4-methylphenyl)amino]pyrimidin-4-ol](/img/structure/B6050506.png)
![[5-(2-Chlorophenyl)furan-2-yl]-[4-(3-chlorophenyl)piperazin-1-yl]methanethione](/img/structure/B6050516.png)
![N-{1-[2-(4-methoxyphenyl)ethyl]-5-oxo-3-pyrrolidinyl}-4-(methylthio)benzamide](/img/structure/B6050519.png)
![3-benzyl-4-{[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-2-piperazinone](/img/structure/B6050525.png)
![3-hydroxy-3-[5-(3-nitrophenyl)-2-furyl]-2-(4-oxo-3,4-dihydro-2-quinazolinyl)acrylonitrile](/img/structure/B6050560.png)
![2-(5-methyl-2-nitro-1H-imidazol-1-yl)ethyl N-[3-(1,1,2,2-tetrafluoroethoxy)benzoyl]carbamate](/img/structure/B6050565.png)
![1-(4-ethyl-1-piperazinyl)-3-[3-({methyl[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]amino}methyl)phenoxy]-2-propanol](/img/structure/B6050567.png)
